methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate
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Overview
Description
Methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate is a chiral compound with a pyrrolidine ring structure. This compound is notable for its stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The presence of both benzyl and phenyl groups attached to the pyrrolidine ring adds to its complexity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl and phenyl groups. The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials. Reaction conditions often include the use of solvents like dichloromethane or toluene, and reagents such as lithium diisopropylamide (LDA) for deprotonation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization or chromatography are employed to ensure the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Conditions often involve nucleophiles like sodium azide (NaN₃) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- Methyl (3R,4S)-1-benzyl-4-(4-methylphenyl)-3-pyrrolidinecarboxylate
- Methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)-3-pyrrolidinecarboxylate
Uniqueness
Methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of both benzyl and phenyl groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
Methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and research applications.
Chemical Structure and Properties
The molecular formula for this compound is C19H21NO2, with a molecular weight of approximately 295.38 g/mol. The compound features a pyrrolidine ring with distinct substitutions that contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C19H21NO2 |
Molecular Weight | 295.38 g/mol |
CAS Number | 87813-03-4 |
The precise biological targets of this compound are not fully elucidated. However, preliminary studies suggest that it may interact with various enzymes and receptors, potentially influencing biochemical pathways related to pain modulation and neuroprotection.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes.
- Receptor Modulation : It could act as a modulator for neurotransmitter receptors, affecting signaling pathways in the central nervous system.
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored. Initial assessments indicate that factors such as temperature, pH, and the presence of other compounds may influence its bioavailability and overall efficacy in biological systems.
Biological Activity
Research into the biological activity of this compound has highlighted several promising areas:
1. Anti-inflammatory Effects
Studies have indicated that derivatives of pyrrolidine compounds can exhibit anti-inflammatory properties. This compound is hypothesized to reduce inflammatory cytokine production, thus offering potential therapeutic benefits in conditions characterized by chronic inflammation.
2. Neuroprotective Properties
Given its structural similarities to known neuroprotective agents, this compound may also play a role in protecting neuronal cells from oxidative stress and apoptosis. Preliminary in vitro studies suggest it could enhance neuronal survival under stress conditions.
Case Studies and Research Findings
A review of recent literature reveals several case studies that explore the biological activity of this compound:
Case Study 1: In Vitro Neuroprotection
In a study published by Ohigashi et al., the compound was tested for its neuroprotective effects on cultured neurons subjected to oxidative stress. Results indicated a significant increase in cell viability compared to controls treated with oxidative agents alone .
Case Study 2: Anti-inflammatory Screening
Another study evaluated the anti-inflammatory potential of various pyrrolidine derivatives, including this compound. The compound demonstrated notable inhibition of pro-inflammatory cytokine release in macrophage cultures .
Future Directions
Ongoing research is essential to fully characterize the biological activity and therapeutic potential of this compound. Future studies should focus on:
- Identifying Specific Targets : Elucidating the precise molecular targets will help understand its mechanism of action.
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Clinical Trials : Exploring potential applications in pain management and neuroprotection through well-designed clinical trials.
Properties
Molecular Formula |
C19H21NO2 |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H21NO2/c1-22-19(21)18-14-20(12-15-8-4-2-5-9-15)13-17(18)16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3/t17-,18+/m1/s1 |
InChI Key |
CBOILEULVFQPKE-MSOLQXFVSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CN(C[C@@H]1C2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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